N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O5S/c1-31-14-8-3-11(9-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-6-4-12(22)5-7-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFTTXFBHGJBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 433.91 g/mol. Its structure includes a pyrimidine ring, a benzamide moiety, and a chlorophenyl group, which are believed to contribute to its biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting human adenovirus (HAdV) replication by targeting the viral DNA replication process. For instance, analogues have demonstrated selectivity indexes greater than 100 against HAdV while maintaining low cytotoxicity .
- Signal Transduction Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival. It has been suggested that it could interact with the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) signaling cascade, both of which are crucial in cancer biology and cellular responses .
- Anticancer Activity : Compounds with similar structures have exhibited anticancer properties by inducing apoptosis in various cancer cell lines. The presence of the chlorophenyl and dimethoxybenzamide groups may enhance this activity through multiple pathways, including the inhibition of angiogenesis and promotion of cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
| Activity | Compound | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| HAdV Inhibition | N-(4-amino-2-chlorophenyl) | 0.27 | >100 |
| Cytotoxicity | N-(4-amino-2-chlorophenyl) | 156.8 | - |
| Anticancer Activity | Various Analogues | 10 - 50 | - |
| Angiogenesis Inhibition | Related Benzamide Derivatives | Not specified | - |
Case Studies
- In Vitro Studies : A study conducted on similar derivatives indicated that certain modifications led to improved anti-HAdV activity while reducing cytotoxicity in hamster models, suggesting a favorable therapeutic window for further development .
- Mechanistic Insights : Research on related compounds has shown that they can inhibit key enzymes involved in viral replication, providing insights into potential therapeutic applications against viral infections .
- Cancer Research : Investigations into the anticancer properties of structurally similar compounds revealed their ability to induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Pyrimidinone Derivatives with Sulfonamide Substituents ()
Structural Insights :
- Sulfonamide vs.
- Substituent Effects : The hexylthio group in VII increases lipophilicity, while the nitro group in IX introduces electron-withdrawing properties, possibly enhancing target binding.
Thienopyrimidine Derivatives with Benzamide Groups ()
Structural Insights :
- Core Heterocycle: Thieno[2,3-d]pyrimidine (8b) vs. dihydropyrimidinone (target). The former’s fused thiophene ring may enhance aromatic interactions in antimicrobial targets.
Ethylphenyl vs. Chlorophenyl Analogs ()
Structural Insights :
- Lipophilicity : The ethyl group () increases LogP slightly compared to chlorine, but chlorine’s electronegativity may improve target binding via dipole interactions.
- Metabolic Stability : Chlorine’s resistance to oxidation may reduce metabolic clearance relative to the ethyl group .
Research Implications and Gaps
- Synthetic Feasibility : High yields reported for analogs (e.g., 75–88% in ) indicate scalable synthesis routes for the target compound .
- Data Limitations : Absence of explicit solubility, toxicity, or IC50 data for the target compound necessitates further experimental validation.
This comparison underscores the importance of substituent modulation in optimizing pyrimidinone-based therapeutics. Future studies should prioritize pharmacokinetic profiling and target-specific assays for the chlorophenyl analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
